molecular formula C9H14ClN B15295060 (2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride

(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride

Cat. No.: B15295060
M. Wt: 174.68 g/mol
InChI Key: SEVKYLYIYIKRSW-IUDMXIBMSA-N
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Description

Dexamfetamine-d3 Hydrochloride, also known as (aS)-a-(Methyl-d3)benzeneethanamine Hydrochloride, is a stable isotope-labeled compound. It is a derivative of dexamfetamine, a potent central nervous system stimulant. This compound is primarily used in scientific research and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamfetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the dexamfetamine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of the deuterated precursor, followed by its conversion into the final product through a series of steps including reduction, substitution, and purification .

Industrial Production Methods

Industrial production of Dexamfetamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Dexamfetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include deuterated analogs of dexamfetamine and its derivatives. These products are used in various research applications to study the pharmacokinetics and metabolism of dexamfetamine .

Scientific Research Applications

Dexamfetamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dexamfetamine in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of dexamfetamine.

    Drug Development: Used in the development and testing of new pharmaceutical formulations.

    Neuroscience Research: Employed in studies related to the central nervous system and its disorders

Mechanism of Action

Dexamfetamine-d3 Hydrochloride exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is beneficial in the treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamfetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it an invaluable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C9H14ClN

Molecular Weight

174.68 g/mol

IUPAC Name

(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1/i1D3;

InChI Key

SEVKYLYIYIKRSW-IUDMXIBMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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